2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile
Description
2-Amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile is a Schiff base derivative synthesized via condensation of 2,3-diaminomaleonitrile with furan-2-carbaldehyde. This compound belongs to a class of enedinitrile derivatives characterized by a conjugated π-system and functional groups capable of hydrogen bonding. The furan substituent introduces an oxygen-containing heterocycle, which may influence solubility, reactivity, and intermolecular interactions compared to other aromatic or heteroaromatic variants .
Properties
IUPAC Name |
2-amino-3-(furan-2-ylmethylideneamino)but-2-enedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c10-4-8(12)9(5-11)13-6-7-2-1-3-14-7/h1-3,6H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDIERUENMEXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NC(=C(C#N)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393356 | |
| Record name | MS-6435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55083-94-8 | |
| Record name | MS-6435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile typically involves the condensation of furan-2-carbaldehyde with 2-amino-3-butenedinitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the Schiff base linkage between the furan ring and the butenedinitrile moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile involves its interaction with specific molecular targets. The Schiff base linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The core structure of 2-amino-3-(alkylideneamino)but-2-enedinitrile allows for substituent diversity at the alkylidene position. Key analogs include:
Electronic Properties :
- The furan substituent (C₄H₃O) introduces an electron-rich oxygen atom, enhancing electron delocalization in the π-system compared to the phenyl analog .
- The thienyl analog (C₄H₃S) replaces oxygen with sulfur, which has lower electronegativity but a larger atomic radius. This may reduce hydrogen-bonding capacity but increase polarizability .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns are critical for crystal engineering and solubility:
- The benzylidene derivative forms N—H⋯N hydrogen bonds, creating 1D chains along the [100] direction . Similar interactions are expected in the furan analog, though furan’s oxygen may participate in additional C—H⋯O interactions.
- Thienyl and methoxy-substituted analogs may exhibit weaker hydrogen bonding (due to sulfur’s lower electronegativity or steric hindrance from -OCH₃), affecting packing efficiency .
Physicochemical Properties
- Melting Points : The benzylidene derivative melts at 463 K , while the methoxy-substituted analog () lacks reported data. Furan’s lower aromaticity compared to benzene may reduce thermal stability.
- Solubility : Hydroxy-substituted derivatives () are likely more polar and water-soluble than the furan or thienyl analogs.
Biological Activity
2-Amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
The chemical formula for this compound is with a molecular weight of 192.19 g/mol. The structure features a furan ring, which is known for its reactivity and biological significance.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of furan can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated.
Table 1: Anticancer Activities of Furan Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis |
| Compound B | HeLa | 10 | Cell Cycle Arrest |
| 2-Amino... | TBD | TBD | TBD |
Antimicrobial Activity
Furan derivatives are also noted for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study: Antimicrobial Effects
A study conducted on the antimicrobial efficacy of furan-based compounds demonstrated that certain derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, supporting the potential use of such compounds in developing new antibiotics.
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : Compounds similar to this structure are known to inhibit key enzymes involved in cancer metabolism.
- Reactive Oxygen Species (ROS) Generation : Furan derivatives can induce oxidative stress, leading to cellular damage and apoptosis.
- Signal Transduction Modulation : These compounds may affect various signaling pathways related to cell growth and survival.
Toxicity and Safety Profile
While exploring the biological activities, it is crucial to assess the toxicity profile. Initial findings suggest that while some furan derivatives are effective against cancer cells, they may also exhibit cytotoxic effects on normal cells at higher concentrations. Further toxicological studies are necessary to establish safe dosage ranges.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
